

Technical Guide: N,N-Dimethyl-2sulfamoylnicotinamide (CAS: 112006-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Sulfamoylnicotinamide	
Cat. No.:	B15096441	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-sulfamoylnicotinamide, a chemical compound identified by the CAS number 112006-75-4. Initial searches for "6-Sulfamoylnicotinamide" did not yield a specific registered compound, suggesting a likely misnomer for the structurally defined N,N-Dimethyl-2-sulfamoylnicotinamide. This document details its chemical properties, synthesis protocols, and available data. While the primary documented application of this compound is as an intermediate in the synthesis of the herbicide nicosulfuron, this guide will also explore its potential relevance in a drug development context based on the known biological activities of its constituent chemical moieties: the nicotinamide core and the sulfonamide group.

Chemical Identification and Properties

N,N-Dimethyl-2-sulfamoylnicotinamide is a substituted pyridinecarboxamide. Its structure features a nicotinamide backbone with a dimethylated carboxamide group and a sulfamoyl group at the 2-position of the pyridine ring.

Synonyms:

2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide[1]

- 2-Aminosulfonyl-N,N-dimethylnicotinamide[2]
- N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide[1]
- N,N-Dimethylnicotinamide-2-sulfonamide[3]

Table 1: Physicochemical Properties of N,N-Dimethyl-2-sulfamoylnicotinamide

Property	Value	Reference
CAS Number	112006-75-4	[1][4][5][6]
Molecular Formula	C8H11N3O3S	[2][4][6]
Molecular Weight	229.26 g/mol	[2][4][6]
Appearance	White to Off-White Solid	[2]
Melting Point	198-209 °C (decomposes)	[2]
Boiling Point	488.9±55.0 °C (Predicted)	[2]
Density	1.373±0.06 g/cm³ (Predicted)	[2]
Solubility	Slightly soluble in Acetonitrile, DMSO, Methanol	[2]
InChI Key	WYFKZPLSYVJLRB- UHFFFAOYSA-N	[1]
SMILES	CN(C)C(=O)c1cccnc1S(=O) (=O)N	[6]

Synthesis

N,N-Dimethyl-2-sulfamoylnicotinamide is primarily synthesized as an intermediate for the production of the sulfonylurea herbicide, nicosulfuron. A patented method describes its synthesis from 2-chloro-N,N-dimethylnicotinamide.

Experimental Protocol: Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide

This protocol is adapted from patent CN101817782B, which outlines a method for the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide.

Materials:

- 2-chloro-N,N-dimethylnicotinamide
- Sulphur
- Sodium sulfhydrate
- Sodium hydroxide
- Water
- · Concentrated hydrochloric acid
- Dichloromethane

Procedure:

- Preparation of Sodium Polysulfide: In a suitable reactor, charge water, sulfur, sodium sulfhydrate, and sodium hydroxide. Heat the mixture to reflux (approximately 108 °C) for 1.5 hours to facilitate the formation of sodium polysulfide.
- Thiolation Reaction: Cool the reaction mixture to 65 °C. Add 2-chloro-N,N-dimethylnicotinamide to the reactor. Heat the mixture to 140 °C and maintain reflux for 6 hours.
- Work-up and Acidification: Cool the reaction mixture to 80 °C and dilute with water. At a temperature of 50-60 °C, carefully add concentrated hydrochloric acid to acidify the mixture to a pH of 3.
- Chlorosulfonation: The resulting intermediate, 2-mercapto-N,N-dimethylnicotinamide, is then converted to the corresponding sulfonyl chloride. This is typically achieved by reacting with chlorine in an aqueous medium.

- Amination: The 2-chlorosulfonyl-N,N-dimethylnicotinamide is then reacted with ammonia.
 The reaction mixture is cooled to below 0 °C, and ammonia is introduced while maintaining the temperature between 0-20 °C until the pH reaches 9.
- Isolation: The product, N,N-Dimethyl-2-sulfamoylnicotinamide, is then isolated by filtration, washed with water, and dried.

Diagram of Synthesis Workflow:

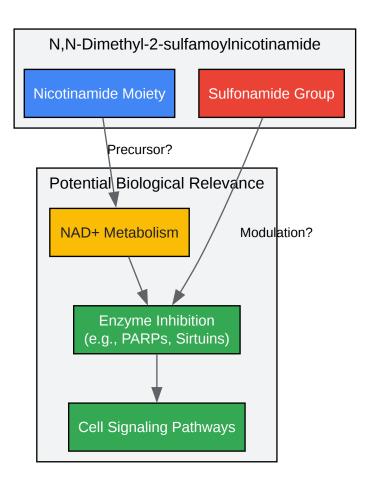
Click to download full resolution via product page

Synthesis workflow for N,N-Dimethyl-2-sulfamoylnicotinamide.

Biological Context and Potential Mechanism of Action

While no direct biological activity or mechanism of action has been reported for N,N-Dimethyl-2-sulfamoylnicotinamide in a pharmaceutical context, its structural components suggest potential areas for investigation.

Nicotinamide Moiety: Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD+ and NADP+, which are essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[7][8] Nicotinamide derivatives are being explored for various therapeutic applications, including in dermatology and oncology.[8] For instance, some nicotinamide derivatives have been investigated as inhibitors of enzymes like DNA demethylase ALKBH2, which is implicated in cancer.[9]


Sulfonamide Group: The sulfonamide functional group is a key component in a wide range of clinically important drugs, including antibacterial agents, diuretics, and anticonvulsants. The

biological activity of sulfonamides is diverse and depends on the overall structure of the molecule.

Hypothetical Signaling Pathways: Given the presence of the nicotinamide core, N,N-Dimethyl-2-sulfamoylnicotinamide could potentially influence pathways regulated by NAD+ levels. This includes enzymes such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways, and sirtuins, a class of deacetylases that regulate a wide range of cellular processes.

Diagram of Potential Biological Interactions:

Click to download full resolution via product page

Hypothetical biological interactions of N,N-Dimethyl-2-sulfamoylnicotinamide.

Conclusion and Future Directions

N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4) is a well-defined chemical entity with a documented role as a synthetic intermediate. While its direct biological effects and potential as a therapeutic agent remain uninvestigated, its chemical structure, containing both nicotinamide and sulfonamide moieties, suggests that it could be a starting point for the design of novel bioactive molecules. Future research could focus on screening this compound for activity in assays related to NAD+ metabolism, cancer cell proliferation, and enzyme inhibition. Such studies would be crucial in determining if N,N-Dimethyl-2-sulfamoylnicotinamide or its derivatives have a future in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N,N-Dimethyl-2-sulfamoylnicotinamide PESTANAL, analytical standard 112006-75-4 [sigmaaldrich.com]
- 2. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]
- 3. achemtek.com [achemtek.com]
- 4. N,N-Dimethyl-2-sulfamoylnicotinamide | LGC Standards [lgcstandards.com]
- 5. eChemPortal Home [echemportal.org]
- 6. N,N-Dimethyl-2-sulfamoylnicotinamide | LGC Standards [lgcstandards.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nicotinamide: Mechanism of action and indications in dermatology Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15096441#cas-number-lookup-for-6-sulfamoylnicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com